Lipophilicity Divergence: XLogP3 Head-to-Head Comparison with the Closest Pivalamide Analog
The target compound's 3,3-dimethylbutanamide chain (tert-butylacetyl) introduces a methylene spacer between the carbonyl and the tert-butyl group, a feature absent in the direct pivalamide analog 2,2-dimethylpropanamide. This structural difference is predicted to increase lipophilicity. PubChem-computed XLogP3 for the target compound is 4.4, while the regioisomeric analog N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (CAS 112641-23-3) yields an XLogP3 of 3.9, representing a difference of +0.5 log units [1]. A higher logP implies greater membrane permeability but also potentially reduced aqueous solubility, directly influencing assay compatibility and pharmacokinetic behavior.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide; XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = +0.5 log units (target compound more lipophilic) |
| Conditions | XLogP3 prediction algorithm v3.0, PubChem 2024 release |
Why This Matters
A 0.5 log unit difference in computed logP is sufficient to alter permeability classification boundaries, directly impacting decisions on which compound to advance in lead optimization and requiring distinct formulation strategies for in vitro assays.
- [1] PubChem. Compound Summary for CID 875446, N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide. National Center for Biotechnology Information (2024). View Source
